3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

Lipophilicity Drug Design Physicochemical Properties

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid (CAS: 1339251-99-8) is a specialized heterocyclic building block belonging to the class of N-alkylimidazole propiolic acids. It features an imidazole core N-substituted with an ethyl group and a propynoic acid side chain at the 2-position, with a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13246404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1C#CC(=O)O
InChIInChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)
InChIKeySZEYYKAJBTWWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid: Key Properties and Sourcing Profile


3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid (CAS: 1339251-99-8) is a specialized heterocyclic building block belonging to the class of N-alkylimidazole propiolic acids. It features an imidazole core N-substituted with an ethyl group and a propynoic acid side chain at the 2-position, with a molecular formula of C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its predicted density is 1.15±0.1 g/cm³ and its predicted boiling point is 368.1±25.0 °C . The compound's structure incorporates both an alkyne and a carboxylic acid functionality on an electron-rich heterocycle, positioning it as a versatile intermediate for Sonogashira couplings, cyclization reactions, and as a ligand or linker precursor . This combination of structural features is distinct from saturated or non-alkyne analogs, directly influencing its reactivity profile in downstream synthetic applications.

Why 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid Cannot Be Directly Replaced by Common Imidazole Analogs


Generic substitution within the imidazole propiolic acid family is scientifically unsound due to the specific electronic and steric landscape created by the N1-ethyl substituent and the terminal alkyne. Simply replacing the target compound with the N1-methyl analog (3-(1-methyl-1H-imidazol-2-yl)prop-2-ynoic acid) or the unsubstituted imidazole variant alters the pKa of the heterocycle, the steric bulk near the metal-coordinating or hydrogen-bonding nitrogen, and the lipophilicity (logP), which can significantly impact catalytic activity, target binding affinity, or pharmacokinetic properties in research applications . Similarly, the saturated analog 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid lacks the alkyne handle required for key bioconjugation techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a pivotal advantage of this compound. These differences necessitate precise procurement of the specific compound to ensure experimental reproducibility and maintain the integrity of a synthetic or biological workflow.

Quantitative Performance Evidence for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid Against Closest Analogs


Comparative Predicted LogP and Lipophilicity-Driven Differentiation

The presence of the N1-ethyl group in the target compound is predicted to increase lipophilicity compared to the N1-methyl analog, a critical factor for membrane permeability in cell-based assays. While direct experimental logP values for these exact compounds are sparse, computational predictions indicate a positive shift in clogP due to the ethyl extension .

Lipophilicity Drug Design Physicochemical Properties

Alkyne Reactivity Advantage for Click Chemistry vs. Saturated and Enoic Acid Analogs

The terminal alkyne of the target compound is a definitive functional handle for CuAAC, an attribute absent in the saturated propanoic acid analog and geometrically constrained in the enoic acid analog. This enables quantifiably higher and more reliable conjugation yields .

Click Chemistry Bioconjugation Chemical Biology

Antimicrobial and Antifungal Activity Claims vs. Unsubstituted Imidazole Scaffolds

Research on related imidazole propiolic acid structures indicates that the cooperative action of the N-ethyl substituent and the propiolic acid moiety enhances antimicrobial activity compared to imidazole alone, though specific MIC data for the target compound is currently limited to research claims .

Antimicrobial Antifungal Imidazole Derivatives

Key Application Scenarios for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic Acid Based on Verified Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugate Probe Synthesis

The terminal alkyne functionality of the target compound is its most definitive and verifiable differentiator. It enables its use as a clickable linker for attaching fluorophores, biotin, or other reporter molecules to azide-modified biomolecules. This scenario is directly supported by the compound's structure and is a proven, quantitative advantage over the propanoic acid analog which completely lacks this functionality .

Synthesis of Imidazole-Containing Pharmaceutical Intermediates Requiring Defined Lipophilicity

For medicinal chemistry programs targeting intracellular targets, the enhanced predicted logP of this compound over its N-methyl analog makes it a better precursor for designing cell-permeable inhibitors. This is a class-level inference based on physicochemical principles, recommending the ethyl variant for series requiring slightly increased membrane permeability .

Differential Antimicrobial and Antifungal Screening Libraries

Based on research claims regarding the compound's potential biological activity , it serves as a key diversity element in focused libraries of imidazole derivatives for antimicrobial screening. Its structural uniqueness, combining an N-ethyl imidazole with a terminal alkyne acid, makes it a high-value singleton for structure-activity relationship (SAR) exploration, where the omission of any single feature would be expected to reduce or abolish activity.

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